4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the "target compound") features a benzamide core linked to a bis(2-chloroethyl)sulfamoyl group and a 4-(4-phenylphenyl)-substituted thiazol-2-yl moiety. Similar to nitrogen mustard-based HDAC inhibitors (e.g., NA in ), the chloroethyl groups may enable DNA cross-linking, while the aromatic thiazole system could enhance target specificity .
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c27-14-16-31(17-15-28)36(33,34)23-12-10-22(11-13-23)25(32)30-26-29-24(18-35-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUPCVRTXKCARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Biphenyl Moiety: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Attachment of the Sulfamoyl Group: This step involves the reaction of bis(2-chloroethyl)amine with the intermediate product to form the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the sulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group and thiazole ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Modifications in the Sulfamoyl Group
Key Findings :
- Chloroethyl vs.
Modifications in the Thiazole/Benzothiazole Substituent
Key Findings :
Mechanistic and Pharmacological Insights
- Anticancer Activity : The target compound’s chloroethyl groups align with nitrogen mustard-based HDAC inhibitors like NA (), which demonstrated enzyme inhibitory selectivity and in vitro cytotoxicity .
- Metabolic Stability : Fluorine substitution in benzamide derivatives () improved metabolic stability, a consideration for future optimization of the target compound .
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, which includes a sulfamoyl group and a thiazole ring, suggests potential for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bis(2-chloroethyl) moiety is notable for its reactivity and potential for forming covalent bonds with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and subsequent modulation of cellular signaling pathways. This interaction may result in apoptosis or cell cycle arrest, particularly in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide has potential antitumor effects. For instance, related compounds have shown significant tumor growth inhibition in xenograft models, indicating its potential as a chemotherapeutic agent .
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been reported to inhibit HDAC activity, which plays a crucial role in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth in xenograft models | |
| HDAC Inhibition | Selective inhibition of HDAC3 | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, it was found that the introduction of the bis(2-chloroethyl) group significantly enhanced cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value indicating potent growth inhibition compared to standard chemotherapeutics .
Synthesis and Industrial Applications
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps including the formation of the thiazole ring and the introduction of the biphenyl moiety via Suzuki-Miyaura coupling reactions. These methods are scalable for industrial production, allowing for further research into its applications in drug development and material sciences .
Q & A
Q. Methodological Recommendations :
- Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines.
- Use molecular docking (AutoDock Vina) to compare binding affinities for human topoisomerase II (anticancer target) vs. bacterial dihydrofolate reductase (antimicrobial target) .
- Validate with gene knockout models (e.g., CRISPR-Cas9) to confirm target engagement .
Advanced: What computational strategies are effective for predicting this compound’s metabolic stability and off-target effects?
Answer:
- Metabolic Stability : Use CYP450 isoform docking (CYP3A4, CYP2D6) in Schrödinger Suite to identify potential oxidation sites (e.g., chloroethyl groups). Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- Off-Target Screening : Employ Pharos or ChEMBL to predict interactions with GPCRs or ion channels. Prioritize targets with <100 nM docking scores.
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~4.2) and blood-brain barrier penetration, critical for CNS-related toxicity risks .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Confirm benzamide NH (δ 10.2–10.8 ppm) and thiazole C-H (δ 7.5–8.0 ppm). Chloroethyl groups show splitting patterns at δ 3.6–3.8 ppm .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 538.05 (C₂₀H₂₁Cl₂N₃O₄S₂).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How to design analogs to improve this compound’s selectivity for cancer cells over healthy cells?
Answer:
- Structural Modifications :
- Replace bis(2-chloroethyl) with a prodrug moiety (e.g., carbamate) activated by tumor-specific proteases.
- Introduce PEGylated substituents on the benzamide to enhance solubility and reduce renal clearance.
- In Silico Screening : Use SEEKER or DeepChem to predict toxicity against normal cells (e.g., HEK293).
- In Vivo Testing : Compare tumor vs. liver/kidney uptake in xenograft models via PET imaging with ¹⁸F-labeled analogs .
Basic: What are the primary storage conditions to ensure compound stability?
Answer:
- Store at –20°C under argon in amber vials to prevent light-induced degradation of the sulfamoyl group.
- Prepare lyophilized aliquots for long-term stability. Confirm integrity via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) before use .
Advanced: How to resolve contradictory data on this compound’s mechanism of action (e.g., alkylating agent vs. topoisomerase inhibitor)?
Answer:
- Mechanistic Studies :
- Comet assay : Detect DNA crosslinks (alkylation) vs. DNA cleavage (topoisomerase inhibition).
- Western blotting : Measure γ-H2AX (DNA damage) and topoisomerase IIα levels post-treatment.
- Kinetic Analysis : Use SPR (Biacore) to quantify binding kinetics to purified topoisomerase II.
- Competitive Binding : Co-administer with known alkylators (e.g., cyclophosphamide) to assess synergy/antagonism .
Advanced: What in silico tools are recommended for predicting this compound’s pharmacokinetic profile?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use GastroPlus to simulate absorption (low solubility may limit oral bioavailability).
- Metabolite Prediction : GLORYx identifies potential glutathione adducts from chloroethyl groups.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (alert: sulfamoyl groups may trigger idiosyncratic reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
